molecular formula C5H12OS B6227231 3-ethoxypropane-1-thiol CAS No. 33441-49-5

3-ethoxypropane-1-thiol

Cat. No.: B6227231
CAS No.: 33441-49-5
M. Wt: 120.2
InChI Key:
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Description

It is a thiol derivative commonly used in various industries for its distinct aroma and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethoxypropane-1-thiol can be synthesized through the reaction of 3-chloropropane-1-thiol with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-ethoxypropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiol compounds.

Scientific Research Applications

3-ethoxypropane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in redox biology and as a model compound for thiol-based reactions.

    Medicine: Investigated for its potential antioxidant properties and its role in modulating oxidative stress.

    Industry: Utilized in the production of flavors and fragrances due to its distinct aroma.

Mechanism of Action

The mechanism of action of 3-ethoxypropane-1-thiol involves its thiol group, which can undergo oxidation and reduction reactions. These reactions are crucial in redox biology, where thiols play a role in maintaining cellular redox balance. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

    3-methoxypropane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-butoxypropane-1-thiol: Contains a butoxy group instead of an ethoxy group.

    3-ethoxybutane-1-thiol: Similar but with a butane backbone instead of propane.

Uniqueness

3-ethoxypropane-1-thiol is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial applications and scientific research.

Properties

CAS No.

33441-49-5

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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